2-phenoxy-N-(1-phenylethyl)butanamide
Description
2-Phenoxy-N-(1-phenylethyl)butanamide is a synthetic amide derivative characterized by a butanamide backbone substituted with a phenoxy group at the C2 position and an N-(1-phenylethyl) moiety. The compound’s stereochemistry (if chiral) and substituent positioning may critically influence its interactions with biological targets, such as enzymes or microbial quorum-sensing (QS) systems .
Properties
IUPAC Name |
2-phenoxy-N-(1-phenylethyl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-3-17(21-16-12-8-5-9-13-16)18(20)19-14(2)15-10-6-4-7-11-15/h4-14,17H,3H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOEUDRFGNWLCAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC(C)C1=CC=CC=C1)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-(1-phenylethyl)butanamide typically involves the reaction of 2-phenoxybutanoic acid with 1-phenylethylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is performed under an inert atmosphere, typically nitrogen, and at a temperature range of 0-25°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality. Solvent recovery and recycling are also integral parts of the industrial production process to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-phenoxy-N-(1-phenylethyl)butanamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form phenol derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Phenol derivatives.
Reduction: Corresponding amines.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
2-phenoxy-N-(1-phenylethyl)butanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a candidate for drug development due to its structural similarity to known pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-phenoxy-N-(1-phenylethyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy and phenylethyl groups contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Mechanistic and Functional Comparisons
Antimicrobial and Antifungal Activity
- Quorum-Sensing Disruption: 2-Methyl- and 3-methyl-N-(2'-phenylethyl)-butanamide analogs disrupt bacterial communication in Burkholderia glumae, likely via interference with acyl-homoserine lactone signaling .
- Antifungal Targets : The thiadiazine-thione derivative (3-phenyl-5-(1-phenylethyl)-THTT) exhibits potent activity against Candida spp., surpassing fluconazole in efficacy . This suggests that the 1-phenylethyl group enhances binding to fungal cytochrome P450 or ergosterol biosynthesis enzymes.
Antitumor Activity
Pyridine-sulfonamide isomers with N-(1-phenylethyl) groups (e.g., 10a and 10b) inhibit PI3Kα kinase with IC50 values of 1.08 µM (R-isomer) and 2.69 µM (S-isomer), demonstrating stereochemistry’s critical role .
Structural Influence on Bioactivity
- Substituent Effects: Replacement of methyl (in butanamide analogs) with phenoxy (in the target compound) could enhance π-π stacking with aromatic residues in target proteins, improving binding affinity.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-phenoxy-N-(1-phenylethyl)butanamide, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound is typically synthesized via amidation reactions. A common approach involves reacting 1-phenylethylamine with a phenoxy-substituted butanoyl chloride derivative in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. Optimizing reaction conditions (e.g., solvent polarity, temperature control at 0–25°C, and stoichiometric ratios) can improve yields. Purification via column chromatography using silica gel and ethyl acetate/hexane mixtures is recommended to isolate the product .
Q. How can the stereochemical configuration of this compound be confirmed?
- Methodological Answer : Vibrational Circular Dichroism (VCD) combined with Fast Fourier Transform Infrared (FTIR) spectroscopy is a gold standard for assigning absolute configurations. Computational methods like Hartree–Fock (HF) calculations can predict VCD spectra for comparison with experimental data. Nuclear Magnetic Resonance (NMR) analysis of diastereomeric derivatives (e.g., using Mosher’s esters) can further validate stereochemistry .
Q. What are the critical solubility and stability parameters for handling this compound in biological assays?
- Methodological Answer : Solubility varies with solvent polarity; dimethyl sulfoxide (DMSO) or ethanol is often used for stock solutions. Stability studies under varying pH (4–9) and temperature (-20°C to 25°C) should precede assays. High-Performance Liquid Chromatography (HPLC) with UV detection monitors degradation over time .
Advanced Research Questions
Q. How do electronic and steric effects of the phenoxy group influence the compound’s reactivity in nucleophilic acyl substitution reactions?
- Methodological Answer : The electron-withdrawing phenoxy group increases electrophilicity at the carbonyl carbon, enhancing reactivity toward nucleophiles. Steric hindrance from the 1-phenylethyl substituent can slow reactions, necessitating kinetic studies (e.g., time-resolved NMR or IR) to quantify activation energies. Computational modeling (DFT) can map transition states to rationalize observed regioselectivity .
Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?
- Methodological Answer : Discrepancies may arise from impurities or stereochemical variations. Validate purity via HPLC-MS and confirm stereochemistry via X-ray crystallography. Use standardized cell-based assays (e.g., IC50 determinations with controls for cytotoxicity) to ensure reproducibility. Meta-analyses of literature data can identify confounding variables like solvent effects .
Q. How can multi-step syntheses of derivatives be designed to explore structure-activity relationships (SAR) for enzyme inhibition?
- Methodological Answer : Introduce functional groups (e.g., halogens, sulfonyl, or pyrrole moieties) at the phenoxy or butanamide positions via Suzuki coupling or nucleophilic substitution. Prioritize derivatives using cheminformatics tools (e.g., molecular docking against target enzymes like leukotriene A4 hydrolase). Test inhibitory activity via fluorescence-based enzyme assays .
Q. What advanced spectroscopic techniques are suitable for characterizing transient intermediates in the compound’s degradation pathways?
- Methodological Answer : Time-resolved Electron Paramagnetic Resonance (EPR) spectroscopy identifies radical intermediates, while Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) tracks non-radical degradation products. Accelerated stability studies under oxidative (H2O2) and photolytic conditions (UV irradiation) simulate real-world degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
